Dilaurin

Übersicht

Beschreibung

- Es dient als interner Standard zur Quantifizierung von Diacylglycerolen in entmantelten Ischiasnerv der Ratte .

- Diacylglycerole sind wichtige Lipidmoleküle, die an verschiedenen zellulären Prozessen beteiligt sind.

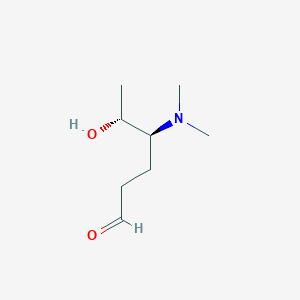

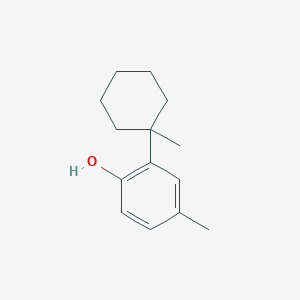

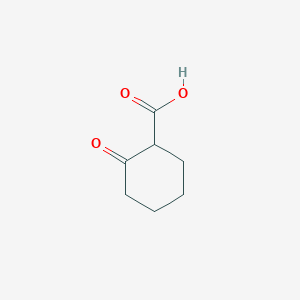

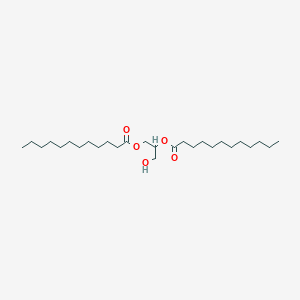

1,2-Dilauroyl-rac-glycerol: ist ein Diacylglycerol, das Laurinsäure (Artikelnummer 10006626) an den sn-1- und sn-2-Positionen enthält.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Standard in der Lipidanalyse und Chromatographie verwendet.

Biologie: Untersucht in Lipidstoffwechselstudien und zellulären Signalwegen.

Medizin: Potenzielle Anwendungen in Arzneimittelträgersystemen und lipidbasierten Therapien.

Industrie: Eingeschränkte industrielle Anwendungen, aber seine Eigenschaften können neuartige lipidbasierte Produkte inspirieren.

Wirkmechanismus

- Die Wirkungen der Verbindung beinhalten wahrscheinlich Wechselwirkungen mit lipidbezogenen Enzymen und Zellmembranen.

- Molekulare Zielstrukturen können Lipasen sein, die Diacylglycerole hydrolysieren, um Fettsäuren freizusetzen.

Wirkmechanismus

Target of Action

Dilaurin, also known as 1,2-Dilaurin, is a diacylglycerol . It has been used as an internal standard for the quantification of diglycerides in rat desheathed sciatic nerves

Mode of Action

Biochemical Pathways

This compound is a diacylglycerol, and it plays a role in the glycerolipid metabolism pathway . It has been used as an internal standard for the quantification of diglycerides in rat desheathed sciatic nerves . Monomolecular films containing 1,2-dilauroyl-rac-glycerol have been used as substrates to measure surface pressure and the effect of pancreatic procolipase and colipase on porcine pancreatic lipase activity .

Result of Action

Vorbereitungsmethoden

Synthesewege: Die Synthese von 1,2-Dilauroyl-rac-glycerol beinhaltet die Veresterung von Laurinsäure (Dodecansäure) mit Glycerin.

Reaktionsbedingungen: Die Reaktion erfolgt typischerweise unter sauren Bedingungen unter Verwendung eines geeigneten sauren Katalysators.

Industrielle Produktion: Obwohl es industriell nicht in großem Maßstab hergestellt wird, kann es im Labormaßstab synthetisiert werden.

Analyse Chemischer Reaktionen

Reaktionen: 1,2-Dilauroyl-rac-glycerol kann verschiedene Reaktionen eingehen, darunter Hydrolyse, Veresterung und Umesterung.

Häufige Reagenzien und Bedingungen: Saure Katalysatoren (wie Schwefelsäure) werden üblicherweise für die Veresterung verwendet.

Hauptprodukte: Das Hauptprodukt ist 1,2-Dilauroyl-rac-glycerol selbst.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere Diacylglycerole mit verschiedenen Fettsäureketten (z. B. 1,2-Dipalmitoyl-rac-glycerol, 1,2-Dioleoyl-rac-glycerol).

Einzigartigkeit: Die spezifische Fettsäurezusammensetzung von 1,2-Dilauroyl-rac-glycerol unterscheidet es von anderen.

Denken Sie daran, dass 1,2-Dilauroyl-rac-glycerol in erster Linie ein Forschungswerkzeug ist und seine breiteren Anwendungen noch erforscht werden. Wenn Sie weitere Informationen benötigen oder andere Anfragen haben, zögern Sie nicht, uns zu fragen

Eigenschaften

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQOAWVKVDAJOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880897 | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17598-94-6, 27638-00-2 | |

| Record name | 1,2-Dilaurin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17598-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Didodecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilaurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027638002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1,2-dilaurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1,2-DILAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S1016G3A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of dilaurin?

A1: this compound (1,2-dilaurin) has the molecular formula C27H52O5 and a molecular weight of 456.7 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A: Yes, this compound can be identified using Fourier Transform Infrared Spectroscopy (FTIR). The carbonyl stretching region of this compound shows characteristic peaks, distinguishable from monolaurin and trilaurin. []

Q3: How does this compound behave in different lipid environments?

A: Studies show that this compound can influence the properties of lipid monolayers. For instance, the presence of this compound can modify the adsorption behavior of N-dodecyl-β-alanine at the air-solution interface. []

Q4: Can this compound be produced through enzymatic reactions?

A: Yes, enzymatic transesterification of methyl laurate and glycerol can be used to synthesize this compound. This method often results in a mixture of monolaurin, this compound, and trilaurin, requiring further separation techniques. []

Q5: What is the role of this compound in the synthesis of trilaurin in plants?

A: In developing Actinodaphne hookeri seeds, this compound is a key intermediate in the biosynthesis of trilaurin. The enzyme activities responsible for trilaurin synthesis are specifically induced during seed development, leading to the accumulation of this compound and subsequently trilaurin. []

Q6: How does the structure of this compound, compared to monolaurin and trilaurin, affect its interaction with lipases?

A: Studies using pancreatic and milk lipases have shown a difference in lipolysis rates among lauric acid glycerides. The rates decrease in the order of trilaurin > 1,3-dilaurin > 1-monolaurin/2-monolaurin. This suggests that the number of free hydroxyl groups and their position on the glycerol backbone influence the interaction with lipases. [, ]

Q7: How can the stability of this compound be enhanced in formulations?

A: While specific stability data for this compound formulations are limited in the provided research, incorporating solid carriers like those used for calcitriol solid lipidic dispersions might be a potential strategy. []

Q8: What methods are used to quantify this compound in a mixture?

A: this compound can be quantified using Gas Chromatography (GC) after separating it from other components in the mixture. [, ] Thin-layer chromatography (TLC) can also be used for separation and identification. [, ]

Q9: Can FTIR be used to determine the composition of this compound in a mixture with other lauric acid glycerides?

A: Yes, FTIR band shape analysis of the carbonyl stretching region can be employed to estimate the composition of monolaurin, this compound, and trilaurin in a mixture. This method utilizes the unique peak shapes and height ratios of the carbonyl peaks for each glyceride. []

Q10: What are some essential tools for researching this compound and similar compounds?

A10: Key tools include:

- Chromatographic techniques (GC, TLC): for separation and quantification of this compound in mixtures. [, , ]

- Spectroscopic techniques (FTIR): for structural characterization and compositional analysis of this compound-containing samples. []

- Enzymatic assays: to investigate the interaction of this compound with enzymes like lipases. [, , ]

Q11: What are some early research milestones in understanding this compound and related glycerides?

A11: Early studies focused on:

- Understanding the positional specificity of pancreatic lipase on triglycerides, including the preferential hydrolysis of the 1,3-positions of 2-myristo-1,3-dilaurin. []

- Developing methods for separating and analyzing glyceride mixtures, which are crucial for studying compounds like this compound. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.